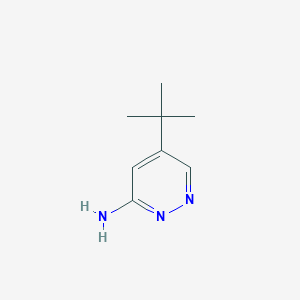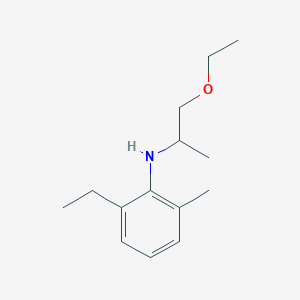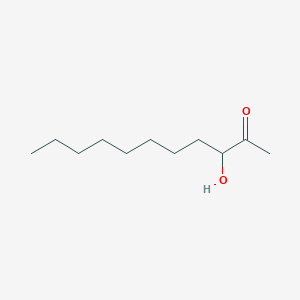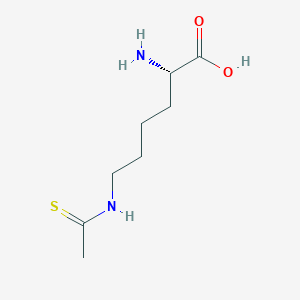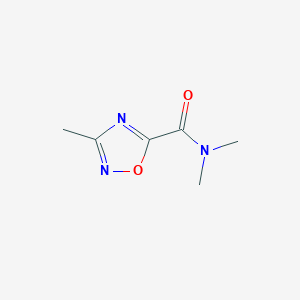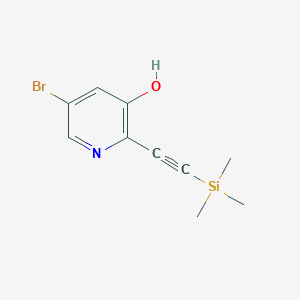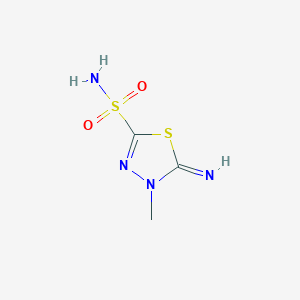
2-Fluoro-6-methoxy-3-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-methoxy-3-phenylpyridine: is an organic compound with the molecular formula C12H10FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the second position, a methoxy group at the sixth position, and a phenyl group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-phenylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,6-difluoropyridine with phenylmagnesium bromide, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-methoxy-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The fluorine atom can be selectively reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 2-Methoxycarbonyl-6-methoxy-3-phenylpyridine.
Reduction: 2-Hydro-6-methoxy-3-phenylpyridine.
Substitution: 2-Amino-6-methoxy-3-phenylpyridine or 2-Thio-6-methoxy-3-phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Fluoro-6-methoxy-3-phenylpyridine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used as a probe to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It is also used in the development of fluorinated pharmaceuticals.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-methoxy-3-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom, being highly electronegative, can form strong hydrogen bonds with target molecules, enhancing the binding affinity and specificity. The methoxy group can also participate in hydrogen bonding and contribute to the overall stability of the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-3-methoxy-6-phenylpyridine
- 2-Fluoro-6-methoxy-4-phenylpyridine
- 2-Fluoro-6-methoxy-3-methylpyridine
Comparison: Compared to similar compounds, 2-Fluoro-6-methoxy-3-phenylpyridine is unique due to the specific positioning of the fluorine, methoxy, and phenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity. For example, the presence of the phenyl group at the third position can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C12H10FNO |
|---|---|
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
2-fluoro-6-methoxy-3-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
UZXLKPOKNALTCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)
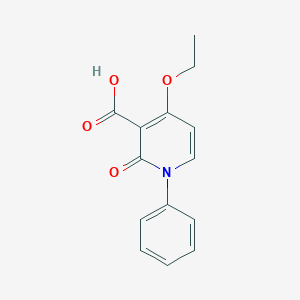

![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
